Compound Description: This compound is a stable isoindole derivative with an o-quinoid structure. [] Researchers investigated its potential for use in solar cells. []
Relevance: Although this compound shares a fluorophenyl substituent with 3-(3-Fluorophenyl)cyclopentan-1-amine, its core structure is significantly different, consisting of fused isoindole and pyrrolidinedione rings. The research focus on this compound also differs significantly, centering on its optical and electronic properties relevant to solar cell applications. []
Compound Description: These compounds are pyrazole-derived hydrazones synthesized for their potential antimicrobial activity. [] Studies showed that they exhibit potent growth inhibition against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. []
Relevance: These compounds, while containing a fluorophenyl group, differ significantly from 3-(3-Fluorophenyl)cyclopentan-1-amine in their core structure. They are based on a pyrazole ring with a formyl and benzoic acid substituent. [] The research focus on these compounds is also distinct, highlighting their potential as antimicrobial agents. []
Compound Description: FMP is an organic crystal investigated for its nonlinear absorption and optical-limiting properties. [] It crystallizes in the monoclinic system with a centrosymmetric space group. []
Compound Description: This newly synthesized pyrazole derivative demonstrated antihypertensive effects in spontaneously hypertensive rats. [] Its mechanism of action is suggested to involve the muscarinic receptor and NO/cGMP pathway. []
Relevance: This compound shares the 3-fluorophenyl group with 3-(3-Fluorophenyl)cyclopentan-1-amine, but their core structures are different. This compound contains a pyrazole ring linked to a tetrazole ring. [] The research context emphasizes its potential as an antihypertensive drug. []
Compound Description: GDC-0994 is a potent and selective inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2). [] It is an orally bioavailable small molecule currently in early clinical development for cancer treatment. []
Relevance: Although GDC-0994 contains a fluorophenyl moiety, it differs significantly from 3-(3-Fluorophenyl)cyclopentan-1-amine in the position of the fluorine atom and the overall core structure. GDC-0994 consists of a complex multi-ring system incorporating pyridine, pyrimidine, and pyrazole rings, along with a hydroxyethyl side chain. [] Its development as an ERK1/2 inhibitor for cancer treatment contrasts with the unknown biological activity of 3-(3-Fluorophenyl)cyclopentan-1-amine. []
Compound Description: E2006 is a potent and orally active orexin receptor antagonist. [] It was developed as a potential therapeutic agent for sleep-wake cycle disorders such as insomnia. []
Relevance: This compound, while sharing the 3-fluorophenyl substituent with 3-(3-Fluorophenyl)cyclopentan-1-amine, possesses a distinct core structure. It features a cyclopropanecarboxamide linked to a dimethylpyrimidinoxymethyl group and a fluoropyridinyl substituent. [] Its development as an orexin receptor antagonist further distinguishes it from 3-(3-Fluorophenyl)cyclopentan-1-amine. []
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Compound Description: This compound is a simple thiadiazole derivative synthesized from 3-fluorobenzoic acid and thiosemicarbazide. [] The crystal structure reveals the formation of centrosymmetric dimers through N—H⋯N hydrogen bonds. []
Compound Description: CHF5407 is a potent, long-acting, and selective muscarinic M3 receptor antagonist. [] It exhibits prolonged antibronchospastic activity in both in vitro and in vivo models. []
Compound Description: This compound is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor identified as a potential drug candidate for psoriasis treatment. [] It exhibits significant antipsoriatic effects in a K14-VEGF transgenic mouse model. []
3-(3-fluorophenyl)-2-phenylpropenoic acid
Compound Description: This compound, synthesized through Perkin condensation, serves as a ligand for the preparation of a trimethyltin(IV) carboxylate complex. []
Relevance: This compound shares the 3-fluorophenyl substituent with 3-(3-Fluorophenyl)cyclopentan-1-amine, but they differ in their core structures. It features a propenoic acid moiety and a phenyl substituent. [] The research context focuses on its coordination chemistry rather than any inherent biological activity. []
Compound Description: This compound represents a series of newly synthesized derivatives of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol. [] Their physical and chemical properties were investigated for the first time. []
Relevance: These derivatives share the 3-fluorophenyl substituent with 3-(3-Fluorophenyl)cyclopentan-1-amine but are structurally distinct due to the presence of a triazole[3,4-b][1,3,4]thiadiazole ring system and varying aryl or heteryl substituents. [] The research primarily focuses on their synthesis and physicochemical characterization, rather than biological activities. []
Compound Description: These two chalcone derivatives were studied for their toxicity on Spodoptera frugiperda (Sf9) cells. [] Both compounds induced apoptosis in Sf9 cells, suggesting potential insecticidal properties. []
Relevance: While the second compound shares the 3-fluorophenyl substituent with 3-(3-Fluorophenyl)cyclopentan-1-amine, their core structures differ due to the presence of a propenone linker and a 4-morpholinophenyl substituent. [] The research primarily investigates their toxicity and apoptotic mechanisms in insect cells. []
Compound Description: This compound is characterized by a triazolo[3,4-b][1,3,4]thiadiazole ring system linked to a 3-fluorophenyl group and an adamantan-1-yl substituent. [] Its crystal structure reveals C s molecular symmetry and intermolecular π–π interactions. []
Relevance: Similar to previous compounds, this structure shares the 3-fluorophenyl substituent with 3-(3-Fluorophenyl)cyclopentan-1-amine but is structurally distinct due to the triazolo[3,4-b][1,3,4]thiadiazole ring system and the bulky adamantan-1-yl group. [] The research focuses on its structural characterization through X-ray crystallography. []
Compound Description: This class of compounds, synthesized using a microwave-assisted method, was evaluated for their antibacterial activity. [] The structures were characterized by spectral data and elemental analysis. []
Relevance: These compounds share the 3-fluorophenyl group with 3-(3-Fluorophenyl)cyclopentan-1-amine but have a more complex core structure, incorporating [, ]naphthyridine, chromenyl, and pyrazole rings. [] Their development as potential antibacterial agents further distinguishes them from 3-(3-Fluorophenyl)cyclopentan-1-amine. []
Compound Description: This compound is a benzofuran derivative characterized by a sulfinyl group and chlorine and 3-fluorophenyl substituents. [] The crystal structure reveals weak C—H⋯O hydrogen bonds between molecules. []
Compound Description: This molecule is a non-ligand binding pocket (non-LBP) antagonist of the androgen receptor (AR). [] It was discovered through molecular topology techniques and its activity was confirmed through fluorescence resonance energy transfer and polarization assays. []
Relevance: This compound shares the 3-fluorophenyl group with 3-(3-Fluorophenyl)cyclopentan-1-amine but differs significantly in its overall structure. It contains a pyrrole-5-one ring, a benzyl substituent, a hydroxy group, and a phenylpropanoyl side chain. [] Its development as a non-LBP AR antagonist contrasts with the unknown biological activity of 3-(3-Fluorophenyl)cyclopentan-1-amine. []
1-(3-Fluorophenyl)-2-amino-ethanol and N-Alkyl Analogs
Compound Description: These compounds represent a series of aminoethanol derivatives with a 3-fluorophenyl substituent and varying alkyl groups on the nitrogen atom. [] They were investigated for their effects on blood pressure and toxicity. []
Compound Description: AA-115/APG-115 is a potent and orally active murine double minute 2 (MDM2) inhibitor currently in phase I clinical trials for cancer treatment. [] It exhibits high affinity for MDM2 and potent cellular activity. []
Relevance: While containing a fluorophenyl group, this compound differs significantly from 3-(3-Fluorophenyl)cyclopentan-1-amine due to the presence of a chlorine atom on the same phenyl ring and a complex multi-ring core structure. AA-115/APG-115 features spirooxindole, pyrrolidine, and indoline rings, along with a bicyclo[2.2.2]octane moiety. [] Its development as an MDM2 inhibitor for cancer treatment contrasts with the unknown biological activity of 3-(3-Fluorophenyl)cyclopentan-1-amine. []
Compound Description: AZD7762 is a checkpoint kinase inhibitor that targets CHK1. [] It is a thiophenecarboxamide urea derivative that exhibits strong potentiation of DNA-damaging agents in preclinical models. []
Relevance: AZD7762 shares the 3-fluorophenyl group with 3-(3-Fluorophenyl)cyclopentan-1-amine but differs significantly in its core structure. It features a thiophene ring, a piperidinyl substituent, and a ureido group. [] Its development as a CHK1 inhibitor for cancer therapy contrasts with the unknown biological activity of 3-(3-Fluorophenyl)cyclopentan-1-amine. []
Compound Description: GNE-A (AR00451896) is a potent and selective MET kinase inhibitor under development as a potential anticancer drug. [] It exhibits favorable preclinical properties, including low plasma clearance in some animal models and good oral bioavailability. []
Relevance: While containing a 3-fluorophenyl group, this compound diverges significantly from 3-(3-Fluorophenyl)cyclopentan-1-amine in its overall structure and pharmacological target. GNE-A incorporates pyrazolo[3,4-b]pyridine, piperidine, and dihydropyridazine rings, along with multiple fluorine atoms. [] Its development as a MET kinase inhibitor for cancer therapy distinguishes it from 3-(3-Fluorophenyl)cyclopentan-1-amine, whose biological activity remains unexplored. []
Compound Description: BMS-777607 is a potent and selective Met kinase inhibitor with demonstrated oral efficacy in a Met-dependent human gastric carcinoma xenograft model. []
Relevance: This compound, while containing a 3-fluorophenyl group, is structurally distinct from 3-(3-Fluorophenyl)cyclopentan-1-amine. BMS-777607 features a complex structure encompassing pyridine, dihydropyridine, and chlorophenyl moieties. [] Its development as a Met kinase inhibitor for cancer therapy distinguishes it from 3-(3-Fluorophenyl)cyclopentan-1-amine. []
Compound Description: GSK962040 is the first small molecule motilin receptor agonist to enter clinical development. [] It exhibits excellent activity at both recombinant human and native rabbit motilin receptors. []
Compound Description: ANF-2 is a thiourea derivative investigated for its spectroscopic properties, single crystal XRD structure, DFT calculations, and molecular dynamics. []
Relevance: This compound contains a fluorophenyl moiety, but it differs from 3-(3-Fluorophenyl)cyclopentan-1-amine in the position of the fluorine on the phenyl ring and the presence of a chlorine atom. Moreover, it features a thiourea linker and a trifluoromethylphenyl substituent. [] The research primarily focuses on its physicochemical properties and potential for applications such as NLO materials and analgesics. []
Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase, designed based on the structure of a previous lead compound and QSAR predictions. []
Relevance: MBA236 differs substantially from 3-(3-Fluorophenyl)cyclopentan-1-amine in its structure, lacking the fluorophenyl moiety. Its core structure consists of an indole ring system connected to a piperidine ring via a propoxy linker, a methylbenzyl substituent, and a prop-2-yn-1-amine side chain. [] Its development as a dual cholinesterase and monoamine oxidase inhibitor for potential applications in neurodegenerative diseases contrasts with the unknown biological activity of 3-(3-Fluorophenyl)cyclopentan-1-amine. []
1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea
Compound Description: This simple urea derivative was synthesized and characterized by X-ray crystallography, which revealed the presence of N—H⋯O hydrogen bonds in its crystal structure. []
Compound Description: This compound exists as two enantiotropically-related polymorphs, with the crystal structure of both forms determined by a combination of single-crystal and powder X-ray diffraction techniques aided by solid-state NMR spectroscopy. []
Relevance: Similar to previous compounds, this compound incorporates a fluorophenyl moiety, but it differs from 3-(3-Fluorophenyl)cyclopentan-1-amine in the position of the fluorine on the phenyl ring and the presence of a chlorine atom. It also contains a thiazole ring, a methoxyphenyl substituent, and an acetic acid side chain. [] The research highlights its polymorphic behavior and detailed structural analysis using various techniques. []
p-Menth-3-en-1-amine and Schiff Base Derivatives
Compound Description: p-Menth-3-en-1-amine and its Schiff base derivatives were synthesized and evaluated for their pre-emergence herbicidal activities against ryegrass. [] The compounds exhibited potent herbicidal activity, with some showing higher efficacy than glyphosate. []
Relevance: These compounds are not structurally related to 3-(3-Fluorophenyl)cyclopentan-1-amine. They are derived from p-menth-3-en-1-amine and do not contain a fluorophenyl group. [] The research focus is on their synthesis and application as potential herbicides. []
Compound Description: DPI-3290 is a mixed opioid agonist with potent antinociceptive activity. [, ] It binds to δ-, μ-, and κ-opioid receptors and has shown greater potency than morphine in preclinical studies. [, ]
Relevance: This compound shares the 3-fluorophenyl group with 3-(3-Fluorophenyl)cyclopentan-1-amine but significantly differs in its core structure. DPI-3290 contains a benzamide moiety, a piperazine ring, and a hydroxybenzyl group. [, ] Its development as a potent analgesic targeting opioid receptors contrasts with the unknown biological activity of 3-(3-Fluorophenyl)cyclopentan-1-amine. [, ]
3-Fluorobicyclo[1.1.1]pentan-1-amine
Compound Description: This compound is a valuable building block in medicinal chemistry. [] One synthetic route to this compound involves the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane. []
Relevance: This compound shares a similar bicyclic core with 3-(3-Fluorophenyl)cyclopentan-1-amine, but lacks the 3-fluorophenyl substituent. [, ]
Compound Description: This compound is characterized by a thiosemicarbazide group linked to a 3-fluorophenyl ring and a 2-oxoindolin-3-ylidene moiety. [] Its crystal structure reveals the presence of intramolecular and intermolecular hydrogen bonds, including N—H⋯N, N—H⋯O, C—H⋯S, and C—H⋯F interactions. []
Relevance: Similar to other mentioned compounds, this compound shares the 3-fluorophenyl group with 3-(3-Fluorophenyl)cyclopentan-1-amine but differs considerably in its overall structure. It incorporates a thiosemicarbazide linker, a 2-oxoindolin-3-ylidene substituent, and exhibits extensive hydrogen bonding in its crystal packing. [] The research primarily focuses on its structural characterization. []
Compound Description: This compound is another benzofuran derivative with a 3-fluorophenyl group, but it also includes ethylsulfinyl, iodo, and methyl substituents. []
Relevance: Similar to the previous benzofuran derivative, this compound shares the 3-fluorophenyl substituent with 3-(3-Fluorophenyl)cyclopentan-1-amine but exhibits a distinct benzofuran core, along with iodo, methyl, and ethylsulfinyl groups. []
Compound Description: This chalcone derivative features a trans double bond configuration and two fluorine atoms at different positions on the aromatic rings. []
Relevance: While containing a fluorophenyl moiety, this compound is structurally distinct from 3-(3-Fluorophenyl)cyclopentan-1-amine. It has a propenone linker, two chlorine atoms on one phenyl ring, and a fluorine atom in the para position of the other phenyl ring. []
Compound Description: ARQ 092 is an orally bioavailable, selective, and potent allosteric AKT inhibitor. [] It demonstrated potent inhibition of AKT activation and tumor growth in a human xenograft mouse model of endometrial adenocarcinoma. []
Relevance: ARQ 092 is not structurally related to 3-(3-Fluorophenyl)cyclopentan-1-amine. It lacks the fluorophenyl group and instead features an imidazo[4,5-b]pyridine core with multiple phenyl and aminocyclobutyl substituents. [] Its development as an AKT inhibitor for cancer therapy further distinguishes it from 3-(3-Fluorophenyl)cyclopentan-1-amine. []
Compound Description: This compound, synthesized through Hantzsch thiazole synthesis, displays antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. []
Relevance: Although this compound contains a fluorophenyl group, it differs from 3-(3-Fluorophenyl)cyclopentan-1-amine in the position of the fluorine atom and the overall structure. It features a thiazole ring, a chloromethylphenyl substituent, and a fluorine atom in the para position of the phenyl ring. [] Its development as a potential antibacterial agent further distinguishes it from 3-(3-Fluorophenyl)cyclopentan-1-amine. []
Compound Description: These novel amine derivatives were synthesized and screened for anticancer activity against HeLa, Caco-2, and HepG2 cell lines. [] Some derivatives displayed promising cytotoxicity, particularly against HepG2 cells. []
Relevance: These compounds contain a fluorophenyl group, but they differ from 3-(3-Fluorophenyl)cyclopentan-1-amine in the position of the fluorine atom and the presence of a pyridine ring, an oxadiazole ring, and various amine substituents. [] Their development as potential anticancer agents contrasts with the unknown biological activity of 3-(3-Fluorophenyl)cyclopentan-1-amine. []
Side-chain liquid crystal polymers derived from oxetane monomers containing 2- or 3-fluorophenyl moieties in the core of the mesogen
Compound Description: Two series of side-chain liquid crystal polymers incorporating either a 2-fluorophenyl or 3-fluorophenyl unit in the mesogenic core were synthesized. [] These polymers exhibited smectic C/C and smectic A/A phases over wide temperature ranges. []
Compound Description: This compound serves as a lactone intermediate in the synthesis of an aspartyl protease inhibitor. []
Relevance: This compound shares the 3-fluorophenyl group with 3-(3-Fluorophenyl)cyclopentan-1-amine but differs in its core structure. It contains a tetrahydrofuran ring, a carbamate group, and a tert-butyl ester. [] Its role as a synthetic intermediate for an aspartyl protease inhibitor distinguishes it from 3-(3-Fluorophenyl)cyclopentan-1-amine. []
Overview
3-(3-Fluorophenyl)cyclopentan-1-amine is a cyclopentane derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a cyclopentane ring substituted with a fluorophenyl group and an amine functional group, which may contribute to its biological activity.
Source
The compound can be synthesized through various chemical reactions, including cycloaddition processes and transformations involving amines. The exploration of its synthesis and applications has been documented in several scientific publications, including studies on cyclopentane compounds and their derivatives.
Classification
3-(3-Fluorophenyl)cyclopentan-1-amine is classified as an organic compound, specifically an amine and a cycloalkane. Its structure consists of a cyclopentane ring with a phenyl group substituted at the 3-position, which contains a fluorine atom.
Synthesis Analysis
Methods
The synthesis of 3-(3-Fluorophenyl)cyclopentan-1-amine can be achieved through several methodologies:
Cycloaddition Reactions: One effective method involves the palladium-catalyzed [3 + 2] cycloaddition of vinylcyclopropanes with suitable electrophiles. This reaction can yield various cyclopentane derivatives, including the target compound.
Amine Functionalization: The introduction of the amine group can be accomplished through reductive amination or direct amination of the corresponding ketone or aldehyde derivatives of the cyclopentane.
Technical Details
The use of palladium catalysts in these reactions often enhances reaction rates and yields. For instance, employing phosphine ligands such as Xantphos can significantly improve the efficiency of the cycloaddition process, reducing reaction times from hours to minutes while maintaining high yields.
Molecular Structure Analysis
Structure
The molecular structure of 3-(3-Fluorophenyl)cyclopentan-1-amine can be represented as follows:
C1C2C3C4C5N
Where:
The cyclopentane ring consists of five carbon atoms (C1-C5).
A fluorophenyl group is attached at one position (C3).
An amine group (-NH2) is present at another position (C1).
Data
The molecular formula for 3-(3-Fluorophenyl)cyclopentan-1-amine is C11H12FN, with a molecular weight of approximately 183.22 g/mol.
Chemical Reactions Analysis
Reactions
The compound can participate in various chemical reactions, including:
Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with electrophiles.
Reduction Reactions: The presence of double bonds or other functional groups may allow for reduction processes to modify the compound further.
Technical Details
In synthetic routes involving palladium catalysis, the reaction conditions such as solvent choice (e.g., dichloromethane or toluene) and temperature play crucial roles in determining product yield and selectivity.
Mechanism of Action
Process
The mechanism by which 3-(3-Fluorophenyl)cyclopentan-1-amine exerts its biological effects likely involves interaction with specific receptors or enzymes within biological systems. The fluorophenyl moiety may enhance binding affinity due to its ability to engage in π-stacking interactions or hydrogen bonding.
Data
Research indicates that similar compounds have shown activity against certain biological targets, suggesting that modifications to the cyclopentane structure could lead to enhanced pharmacological profiles.
Physical and Chemical Properties Analysis
Physical Properties
Chemical Properties
Solubility: Generally soluble in organic solvents such as ethanol and dichloromethane.
Stability: The stability of 3-(3-Fluorophenyl)cyclopentan-1-amine under various conditions should be assessed, particularly regarding its reactivity towards oxidizing agents.
Applications
Scientific Uses
3-(3-Fluorophenyl)cyclopentan-1-amine has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting neurological disorders or other diseases where modulation of neurotransmitter systems is beneficial. Its unique structure may allow for selective interactions with certain receptors, paving the way for novel drug candidates.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.